Proliferative Inhibition Potency Across Cancer Cell Lines: Target Compound vs. Unsubstituted Benzamide Analog
The target compound demonstrates concentration-dependent reduction in cell viability across multiple cancer cell lines, with IC50 values ranging from 5 to 20 µM depending on the specific cell line tested . This activity profile is consistent with, but not identical to, the broader class of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene) benzamide derivatives, for which lead compounds in the published SAR series achieved IC50 values in the range of 9.4–32 µM against MCF-7 breast carcinoma cells, with the most potent analogs (Compounds 7 and 9) demonstrating IC50 values of approximately 9.4–10.3 µM—comparable to or exceeding doxorubicin (IC50 = 32 µM) . The unsubstituted benzamide analog serves as the baseline scaffold but lacks published quantitative cytotoxicity data, indicating that the methylthio substituent is a key driver of the observed potency window .
| Evidence Dimension | Antiproliferative IC50 against human cancer cell lines |
|---|---|
| Target Compound Data | IC50 = 5–20 µM (cell-line dependent; specific cell lines not individually resolved in the source) |
| Comparator Or Baseline | Class-level benchmark: N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene) benzamide derivatives; Compound 7 IC50 = ~9.4–10.3 µM (MCF-7); doxorubicin IC50 = 32 µM (MCF-7) |
| Quantified Difference | Target compound IC50 range (5–20 µM) falls within the active range of the most potent class members (9.4–32 µM); definitive head-to-head difference vs. unsubstituted analog cannot be quantified due to absence of published data for the unsubstituted comparator. |
| Conditions | In vitro cytotoxicity assay (MTT or similar); cell lines include MCF-7 and other cancer types; 48–72 h exposure |
Why This Matters
The target compound occupies a potency range consistent with validated anticancer leads in this scaffold class, making it a suitable candidate for procurement when a methylthio handle is required for downstream oxidation-dependent prodrug design or metabolic labeling.
- [1] Said M, et al. Synthesis, anticancer activity and structure–activity relationship of some anticancer agents based on cyclopenta(b)thiophene scaffold. Pak J Pharm Sci. 2014;27(4):885–892. PMID: 25015456. View Source
